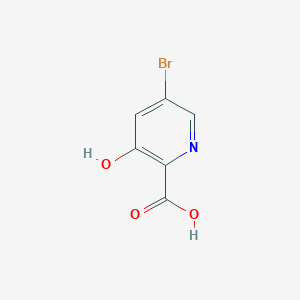
5-Bromo-3-hydroxypicolinic acid
Overview
Description
5-Bromo-3-hydroxypicolinic acid, also known as BHPA, is a chemical compound that is a derivative of picolinic acid. It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .
Molecular Structure Analysis
The molecular formula of 5-Bromo-3-hydroxypicolinic acid is C6H4BrNO3 . The structure includes a six-membered aromatic ring (pyridine), a carboxylic acid group, and a hydroxyl group .Physical And Chemical Properties Analysis
5-Bromo-3-hydroxypicolinic acid has a molecular weight of 218 g/mol. It has a predicted boiling point of 446.4±45.0 °C and a predicted density of 1.985±0.06 g/cm3 . The compound is stable at room temperature .Scientific Research Applications
Inhibition of Dopamine β-Hydroxylase
Picolinic acid derivatives, such as fusaric acid (5-butylpicolinic acid), have been studied for their potential to inhibit dopamine β-hydroxylase, an enzyme involved in the synthesis of norepinephrine from dopamine. Such compounds could be of interest in neurological research, potentially impacting studies related to neurotransmitter regulation and associated disorders (N. Toshiharu et al., 1970).
Pharmacology in Humans
The pharmacological effects of picolinic acid derivatives, including their impact on human plasma dopamine-β-hydroxylase (DBH) activity and blood pressure, have been the subject of clinical research. Such studies could inform the development of new therapeutic agents for hypertension and other cardiovascular conditions (R. Matta & G. Wooten, 1973).
Corrosion Inhibition
Heterocyclic compounds based on hydroxyquinoline, which share structural similarities with picolinic acid derivatives, have been evaluated as corrosion inhibitors. This suggests potential applications of 5-Bromo-3-hydroxypicolinic acid in materials science, particularly in protecting metals against corrosion in acidic environments (M. Rbaa et al., 2020).
Coordination Chemistry
Studies on the coordination modes of hydroxypicolinic acids with metals have implications for the synthesis of new metal complexes with potential applications in catalysis, material science, and luminescent materials. Research on cadmium(II) complexes of 3-hydroxypicolinic acid reveals insights into ligand-metal interactions, which could extend to the study of 5-Bromo-3-hydroxypicolinic acid-based materials (Z. Popović et al., 2006).
Antioxidant Activity
Bromophenols isolated from marine algae, which are structurally diverse, including compounds with bromo and hydroxy substitutions, have been identified as potent natural antioxidants. This suggests a potential area of research for 5-Bromo-3-hydroxypicolinic acid in exploring its antioxidant properties and potential health benefits (Ke-kai Li et al., 2011).
Safety and Hazards
5-Bromo-3-hydroxypicolinic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which are structurally similar to picolinic acid derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biosynthesis of 3-Hydroxypicolinic acid involves the conversion of L-lysine through the actions of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .
properties
IUPAC Name |
5-bromo-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSNNRQXSFAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673522 | |
| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160994-90-0 | |
| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501333.png)


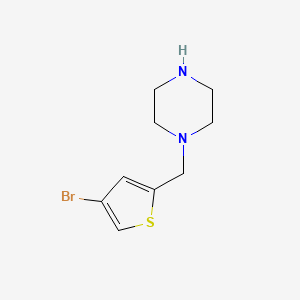
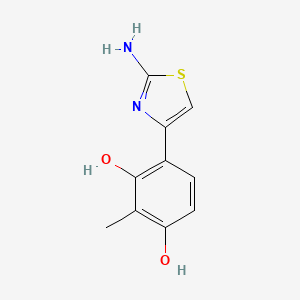


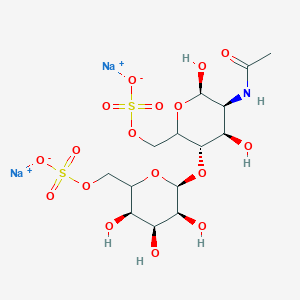

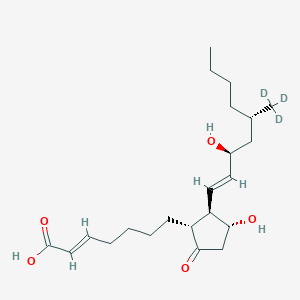
![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)

